![molecular formula C20H22N2O2 B304454 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B304454.png)
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrrolidinediones and has been shown to possess a variety of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. It has also been shown to block the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been shown to possess a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as GABA, which can help to reduce the occurrence of seizures. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to reduce the production of certain inflammatory mediators, such as prostaglandins, which can help to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess a variety of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in lab experiments is its potential toxicity, which can limit the concentrations that can be used in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione. One area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for epilepsy. Further studies are needed to determine the efficacy and safety of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione in treating this condition. Another area of interest is the potential use of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione as a treatment for pain and inflammation. Additional studies are needed to determine the optimal dosing and administration of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione for these indications. Finally, further studies are needed to elucidate the exact mechanism of action of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione and to identify other potential therapeutic applications for this compound.
Synthesemethoden
The synthesis of 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione can be achieved through a multi-step process that involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate to form 4-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then treated with ammonium acetate and benzyl bromide to form the final product, 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to possess anticonvulsant properties and has been investigated as a potential treatment for epilepsy. 1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione has also been shown to possess anti-inflammatory and analgesic properties and has been studied as a potential treatment for pain and inflammation.
Eigenschaften
Produktname |
1-(4-Methylphenyl)-3-[(2-phenylpropyl)amino]-2,5-pyrrolidinedione |
|---|---|
Molekularformel |
C20H22N2O2 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-(2-phenylpropylamino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-10-17(11-9-14)22-19(23)12-18(20(22)24)21-13-15(2)16-6-4-3-5-7-16/h3-11,15,18,21H,12-13H2,1-2H3 |
InChI-Schlüssel |
YWJWWPVGOBPONZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



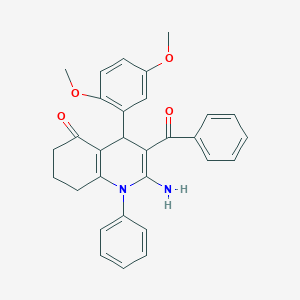
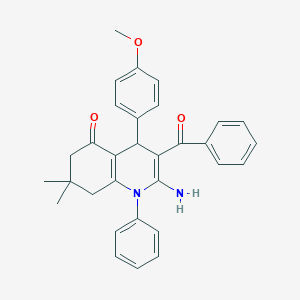
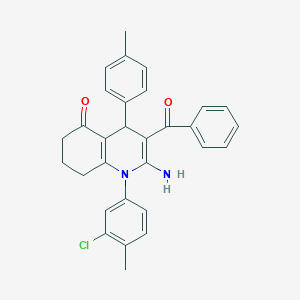
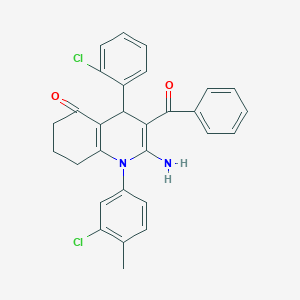
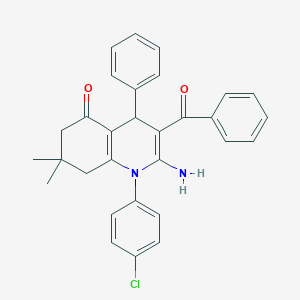
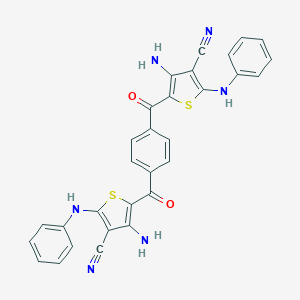

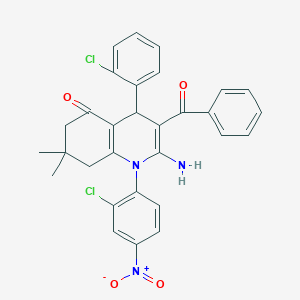


![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)
![3-[(1-Benzylpiperidin-4-yl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304392.png)
![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![1-(4-Ethoxy-phenyl)-3-[2-(3-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B304395.png)